2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline

Regioselective Synthesis Sulfonamide Building Block

Synthetic routes requiring regioselective aniline coupling often fail with generic or para-substituted analogs due to steric and electronic mismatches. 5-(Allylsulfonyl)-2-methylaniline solves this with its unique 2-methyl-5-allylsulfonyl pattern. The 2-methyl group enforces ortho-selectivity and modulates amine nucleophilicity, while the 5-allylsulfonyl group provides a reactive handle for sulfonamide bond formation and allylic transformations. Researchers achieve predictable spatial orientation and higher yields in cross-coupling reactions. The free base (MW 211.28) ensures exact stoichiometric control, eliminating the 17.2% mass correction needed for the hydrochloride salt. Available at 95% purity for lab-scale R&D, this building block enables controlled exploration of sulfonamide pharmacophore chemical space.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Cat. No. B13190815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)CC=C)N
InChIInChI=1S/C10H13NO2S/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9/h3-5,7H,1,6,11H2,2H3
InChIKeyXUVHLOBQEAKLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline: Specifications & Chemical Identity


2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline (CAS 900641-53-4), also designated 5-(allylsulfonyl)-2-methylaniline, is a sulfonyl-substituted aromatic amine with molecular formula C10H13NO2S and molecular weight 211.28 g/mol . Structurally, it comprises an aniline core bearing a methyl group at the 2-position and an allylsulfonyl (-SO2-CH2-CH=CH2) moiety at the 5-position of the benzene ring . This compound serves as a versatile synthetic intermediate, particularly in the construction of sulfonamide-containing pharmacophores and functional materials . Commercial availability is primarily through specialized research chemical suppliers, typically offered at ≥95% purity for laboratory-scale research and development applications .

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline: Irreplaceability in Synthesis


Substitution with generic anilines or close positional isomers (e.g., 4-(allylsulfonyl)aniline, CAS 53870-35-2) is not feasible due to the unique ortho-directing and steric effects conferred by the 2-methyl-5-allylsulfonyl substitution pattern . The presence of the 2-methyl group modulates the electron density on the aniline nitrogen and restricts rotational freedom around the C-N bond, directly influencing regioselectivity in subsequent electrophilic aromatic substitution or cross-coupling reactions . Furthermore, the specific placement of the allylsulfonyl group at the 5-position dictates the compound's reactivity profile in sulfonamide bond formation and allylic transformations, properties that are not replicated by other sulfonyl aniline regioisomers or unsubstituted aniline . Consequently, direct replacement leads to altered reaction outcomes, lower yields, or complete synthetic failure in pathways optimized for this specific scaffold.

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline: Comparative Evidence vs. Analogs


Regioselectivity vs. 4-(Allylsulfonyl)aniline

The defined 2-methyl-5-(allylsulfonyl) substitution pattern provides a unique synthetic handle not present in its 4-substituted regioisomer (CAS 53870-35-2). The ortho-methyl group creates a sterically differentiated environment around the reactive amine, which can be exploited to achieve higher regioselectivity in subsequent N-functionalization or electrophilic aromatic substitution compared to the more symmetrical 4-(allylsulfonyl)aniline . While direct quantitative data on selectivity differences between these two specific compounds is not available in the public domain, class-level inference from general aniline substitution chemistry supports that the 2-methyl-5-substituted scaffold will yield different isomer ratios in reactions where steric hindrance is a factor, relative to the unhindered para-isomer .

Regioselective Synthesis Sulfonamide Building Block

Molecular Weight: Free Base vs. Hydrochloride Salt

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is offered as a free base with a molecular weight of 211.28 g/mol . Its hydrochloride salt, a common alternative for improving handling and solubility, has a significantly higher molecular weight of 247.74 g/mol . This 17.2% difference in mass is critical for accurate stoichiometric calculations in synthesis. Using the salt without adjusting for its higher mass will lead to a proportional underdosing of the active aniline moiety.

Formulation Stoichiometry Salt Selection

Vendor-Certified Purity Specification

Commercially available 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline is typically supplied with a certified minimum purity of 95% by vendors such as Leyan (Product 2044385) and CymitQuimica . While this is a standard purity grade for research chemicals, it provides a verifiable baseline for procurement. Users should request and review the specific Certificate of Analysis (CoA) from their chosen supplier to confirm the exact purity, residual solvents, and impurity profile of the received lot, as these can vary .

Quality Control Analytical Chemistry Procurement

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline: Key Application Scenarios


Precision Synthesis of Ortho-Substituted Sulfonamide Libraries

Utilize this compound when a synthetic route requires an aniline with a defined ortho-methyl group to control regioselectivity in subsequent reactions, a feature not offered by simpler or para-substituted analogs . The specific 2-methyl-5-sulfonyl substitution pattern is key for building molecular diversity with predictable spatial orientation.

Scaffold for Allyl-Functionalized Pharmacophore Exploration

Deploy this compound as a building block in medicinal chemistry programs targeting enzymes or receptors with sulfonamide-binding pockets. The allyl group provides a reactive handle for late-stage functionalization (e.g., cross-coupling, hydrothiolation), allowing for the exploration of chemical space around a core sulfonamide pharmacophore .

Calibrated Use in Stoichiometry-Sensitive Reactions

Choose the free base (MW 211.28 g/mol) when precise molar calculations are paramount, as it avoids the 17.2% mass adjustment required when using the hydrochloride salt (MW 247.74 g/mol) . This distinction is critical for reproducibility in kinetic studies, catalytic reactions, or any process where exact stoichiometry governs outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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